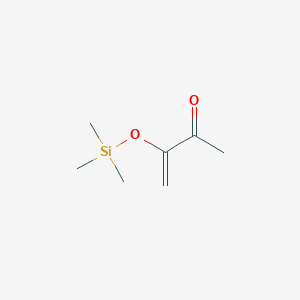

3-Trimethylsilyloxybut-3-en-2-one

Beschreibung

3-Trimethylsilyloxybut-3-en-2-one is an α,β-unsaturated ketone (enone) with a trimethylsilyloxy (-OSi(CH₃)₃) substituent at the 3-position. Its structure combines the conjugated enone system, known for electrophilic reactivity, with the steric and electronic effects of the silyl ether group. This compound is utilized in organic synthesis as a protected enol derivative and as a precursor for nucleophilic additions, cycloadditions, and cross-coupling reactions.

Eigenschaften

IUPAC Name |

3-trimethylsilyloxybut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(8)7(2)9-10(3,4)5/h2H2,1,3-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGNWMOLNFLAINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=C)O[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343266 | |

| Record name | 3-trimethylsilyloxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42082-94-0 | |

| Record name | 3-trimethylsilyloxybut-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trimethylsilyloxybut-3-en-2-one typically involves the reaction of butenone with trimethylsilyl chloride in the presence of a base, such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

On an industrial scale, the production of 3-Trimethylsilyloxybut-3-en-2-one follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product on a commercial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3-Trimethylsilyloxybut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes. Substitution reactions can result in a variety of halogenated or alkylated derivatives .

Wissenschaftliche Forschungsanwendungen

3-Trimethylsilyloxybut-3-en-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the protection of functional groups.

Biology: The compound is employed in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

Medicine: It plays a role in the synthesis of drug candidates and the modification of existing drugs to improve their efficacy and stability.

Industry: The compound is used in the production of specialty chemicals, polymers, and advanced materials .

Wirkmechanismus

The mechanism of action of 3-Trimethylsilyloxybut-3-en-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electronic and steric effects of the trimethylsilyl group, which can enhance or inhibit certain reaction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structural Analogues

The reactivity and stability of 3-trimethylsilyloxybut-3-en-2-one are best understood through comparison with analogous enones:

But-3-en-2-one (Methyl vinyl ketone)

- Reactivity : Highly reactive due to unhindered conjugation between the carbonyl and double bond. Prone to polymerization and Michael additions.

- Stability: Low thermal and chemical stability compared to substituted enones.

3-Methoxybut-3-en-2-one

- Substituent : Methoxy (-OCH₃) group at the 3-position.

- Electronic Effects : Methoxy donates electrons via resonance, reducing carbonyl electrophilicity.

- Reactivity : Less reactive in nucleophilic additions compared to the silyloxy derivative. Susceptible to acid-catalyzed hydrolysis.

4-Phenylbut-3-en-2-one

Silyl Ether Analogues

3-(Trimethylsilyl)propynoic Acid

- Structure: Propynoic acid with a trimethylsilyl group.

- Functionality: The silyl group stabilizes the alkyne and enhances solubility in nonpolar solvents. Demonstrates how silyl groups modify acidity and reactivity .

2,4-Bis(3-methylbut-2-en-1-yl)-9H-xanthen-9-one Derivatives

Comparative Data Table

| Compound | Substituent | Electrophilicity | Base Stability | Solubility | Key Applications |

|---|---|---|---|---|---|

| 3-Trimethylsilyloxybut-3-en-2-one | -OSi(CH₃)₃ | High | High | Organic solvents | Protected enol, Diels-Alder reactions |

| 3-Methoxybut-3-en-2-one | -OCH₃ | Moderate | Low | Polar solvents | Intermediate in alkaloid synthesis |

| 4-Phenylbut-3-en-2-one | -C₆H₅ | High | Moderate | Organic solvents | Flavoring agents, aromatics |

| But-3-en-2-one | None | Very High | Low | Polar solvents | Polymerization, adhesives |

Key Research Findings

Reactivity in Diels-Alder Reactions: The trimethylsilyloxy group in 3-trimethylsilyloxybut-3-en-2-one enhances regioselectivity in Diels-Alder reactions by directing nucleophiles to the β-position. This contrasts with 4-phenylbut-3-en-2-one, where the phenyl group increases dienophile activity but may sterically hinder some cycloadditions .

Hydrolytic Stability :

- The silyl ether group resists hydrolysis under basic conditions, unlike 3-methoxybut-3-en-2-one, which readily undergoes acid-catalyzed cleavage. This makes the silyl derivative preferable in basic reaction environments .

Thermal Stability :

- 3-Trimethylsilyloxybut-3-en-2-one exhibits higher thermal stability than but-3-en-2-one due to the electron-withdrawing and steric effects of the silyl group, which retard polymerization .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.